molecular formula C10H6BrF3O B13361424 (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde

(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde

Cat. No.: B13361424
M. Wt: 279.05 g/mol
InChI Key: QWQQNDORZPZVSK-UITAMQMPSA-N
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Description

(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde typically involves the bromination of 3-(3-(trifluoromethyl)phenyl)acrylaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets and pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable intermediates, contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(3-(trifluoromethyl)phenyl)propionaldehyde
  • 3-(3-(Trifluoromethyl)phenyl)acrylic acid
  • 2-Azido-3-(3-(trifluoromethyl)phenyl)acrylaldehyde

Uniqueness

(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde is unique due to its combination of a bromine atom, a trifluoromethyl group, and an acrylaldehyde moiety.

Properties

Molecular Formula

C10H6BrF3O

Molecular Weight

279.05 g/mol

IUPAC Name

(Z)-2-bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enal

InChI

InChI=1S/C10H6BrF3O/c11-9(6-15)5-7-2-1-3-8(4-7)10(12,13)14/h1-6H/b9-5-

InChI Key

QWQQNDORZPZVSK-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C(/C=O)\Br

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C(C=O)Br

Origin of Product

United States

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